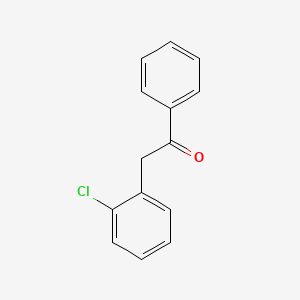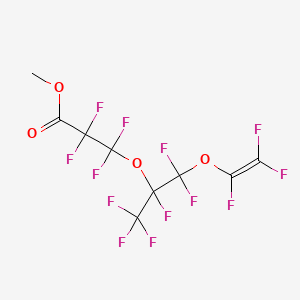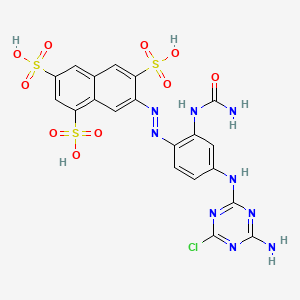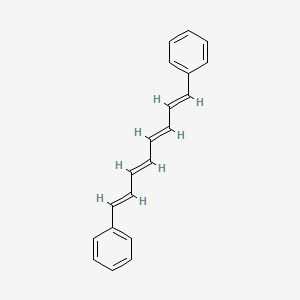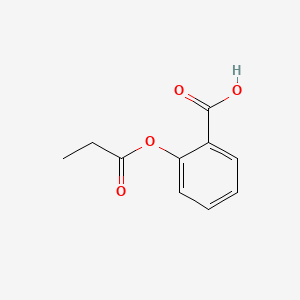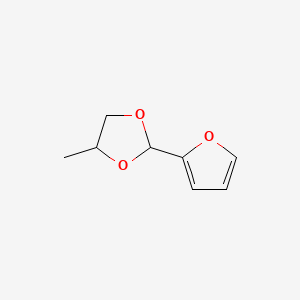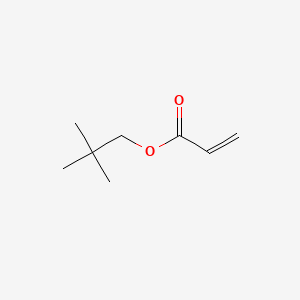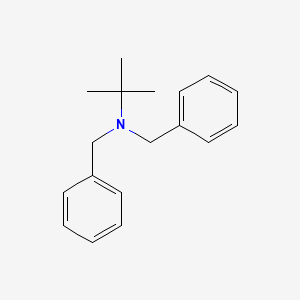
Thallium fluoride (TlF3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium fluoride, also known as thallium trifluoride, is an inorganic compound with the chemical formula TlF3. It is a white solid that is primarily of theoretical interest. Thallium fluoride adopts the same structure as bismuth trifluoride, featuring eight-coordinate thallium (III) centers .
Vorbereitungsmethoden
Thallium fluoride can be synthesized through various methods. One common synthetic route involves the reaction of thallium (III) oxide (Tl2O3) with hydrofluoric acid (HF). The reaction is typically carried out under controlled conditions to ensure the complete conversion of thallium (III) oxide to thallium fluoride. The reaction can be represented as follows:
Tl2O3+6HF→2TlF3+3H2O
Analyse Chemischer Reaktionen
Thallium fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: Thallium fluoride can be oxidized to form thallium (III) oxide (Tl2O3) when exposed to strong oxidizing agents.
Reduction: Thallium fluoride can be reduced to thallium (I) fluoride (TlF) using reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Thallium fluoride can undergo substitution reactions with other halides to form mixed halides, such as thallium bromofluoride (TlF2Br).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Thallium fluoride has several scientific research applications, particularly in the fields of chemistry and materials science. Some of its notable applications include:
Catalysis: Thallium fluoride is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Materials Science: Thallium fluoride is used in the production of specialized optical materials, such as infrared lenses and windows, due to its unique optical properties.
Analytical Chemistry: Thallium fluoride is used as a reagent in analytical chemistry for the detection and quantification of various elements and compounds.
Wirkmechanismus
The mechanism of action of thallium fluoride involves its ability to interact with various molecular targets and pathways. Thallium fluoride can form complexes with other molecules, altering their chemical properties and reactivity. The specific molecular targets and pathways involved depend on the particular application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Thallium fluoride can be compared with other similar compounds, such as aluminum fluoride (AlF3), gallium fluoride (GaF3), and indium fluoride (InF3). These compounds share similar chemical properties and structures, but each has unique characteristics that make them suitable for different applications. For example:
Aluminum Fluoride (AlF3): Used as a catalyst in the production of aluminum and in the manufacture of ceramics.
Gallium Fluoride (GaF3): Used in the production of semiconductors and as a catalyst in organic synthesis.
Indium Fluoride (InF3): Used in the production of optical materials and as a reagent in analytical chemistry
Thallium fluoride’s uniqueness lies in its specific coordination structure and its limited industrial applications compared to its counterparts.
Eigenschaften
CAS-Nummer |
7783-57-5 |
|---|---|
Molekularformel |
F3Tl |
Molekulargewicht |
261.379 g/mol |
IUPAC-Name |
thallium(3+);trifluoride |
InChI |
InChI=1S/3FH.Tl/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
BOUDEKXATYHWHY-UHFFFAOYSA-K |
SMILES |
F[Tl](F)F |
Kanonische SMILES |
[F-].[F-].[F-].[Tl+3] |
| 7783-57-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


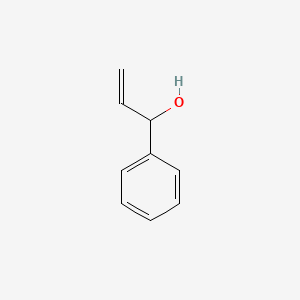

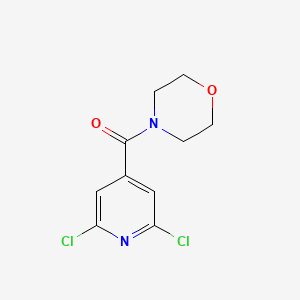
![4-methyl-7-morpholino-2H-pyrano[2,3-b]pyridin-2-one](/img/structure/B1595892.png)
